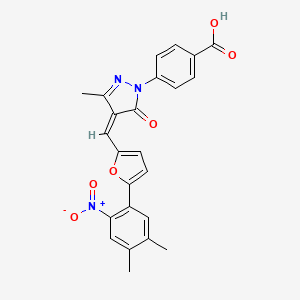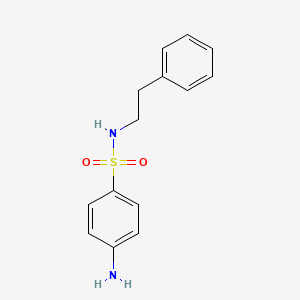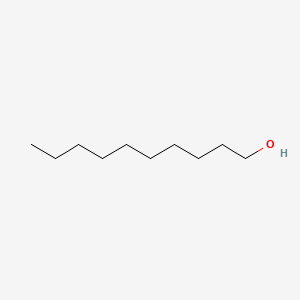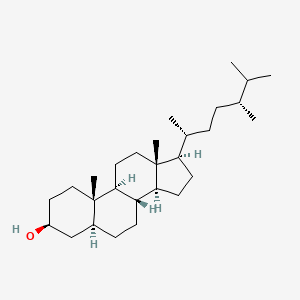
Campestanol
Vue d'ensemble
Description
Le Campestanol est un phytostérol naturel, un type de stérol végétal qui est structurellement similaire au cholestérol. Il est présent dans diverses espèces végétales et est reconnu pour ses bienfaits potentiels pour la santé, notamment ses propriétés hypocholestérolémiantes . Le composé a la formule chimique C28H50O et une masse molaire de 402,707 g/mol .
Applications De Recherche Scientifique
Campestanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in plant physiology and development.
Medicine: Investigated for its potential cholesterol-lowering effects and other health benefits.
Industry: Used in the production of functional foods and dietary supplements
Mécanisme D'action
Target of Action
Campestanol, a plant sterol, primarily targets the biosynthesis and signal transduction pathways of Brassinosteroids (BRs) . BRs are a class of plant hormones that play a crucial role in regulating various developmental processes such as fertility, root and shoot growth, flowering, seed germination, and responses to numerous stresses .
Mode of Action
This compound interacts with its targets by participating in the biosynthesis of BRs . It is transformed into various BRs through early or late C-6 oxidation pathways . These BRs are then recognized by receptor kinases, which relay signals to the nucleus, regulating the expression of target genes .
Biochemical Pathways
This compound is involved in the biosynthesis of BRs . The precursor of BRs is campesterol, which is first converted into this compound . Through early or late C-6 oxidation pathways, this compound is transformed into various BRs . These BRs then participate in a wide range of physiological processes, influencing plant growth and development .
Pharmacokinetics
The bioavailability of this compound , like other plant sterols, is influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors . Compared to cholesterol, plant sterols like this compound have poor intestinal absorption .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the biosynthesis of BRs . The BRs synthesized from this compound regulate various developmental processes in plants, such as root and shoot growth, vascular differentiation, fertility, flowering, and seed germination . They also play a significant role in responding to environmental stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, BRs, which are synthesized from this compound, play a key role in modulating developmental processes and stress management in plants . They help plants adapt to various biotic and abiotic stresses . Therefore, the environmental conditions can significantly impact the effectiveness of this compound’s action.
Analyse Biochimique
Biochemical Properties
Campestanol interacts with various enzymes and proteins in the plant sterol biosynthesis pathway . It is synthesized from campesterol or 22α-hydroxycampesterol . The conversion involves key enzymes such as 5α-reductase and cytochrome P450, which are associated with mammalian steroid synthesis .
Cellular Effects
This compound, like other phytosterols, has demonstrated anti-inflammatory effects in both animal and human studies . It has been reported to reduce levels of proinflammatory cytokines, including C-reactive protein . This suggests that this compound may influence cell function by modulating inflammatory responses.
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the biosynthesis of brassinosteroids (BRs), a class of plant hormones . In the biosynthesis pathways, BRs can be synthesized by a pathway dependent on cycloartenol or cycloartanol . This compound is a key intermediate in these pathways .
Metabolic Pathways
This compound is involved in the metabolic pathways of brassinosteroid biosynthesis . It is synthesized from campesterol or 22α-hydroxycampesterol, and then converted into brassinolide, an active form of brassinosteroids .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le campestanol peut être synthétisé par hydrogénation du campestérol, un autre phytostérol. Le processus implique l'hydrogénation catalytique du campestérol à l'aide d'un catalyseur d'hydrogénation tel que l'oxyde de platine . Les conditions de réaction comprennent généralement la dissolution du campestérol dans un solvant organique et la réalisation de l'hydrogénation à température et pression contrôlées .
Méthodes de production industrielle
La production industrielle de this compound implique souvent l'extraction de phytostérols à partir de sources végétales, suivie de processus de purification et d'hydrogénation. L'extraction se fait généralement à l'aide de solvants organiques, et la purification implique des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le campestanol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de this compound.
Réduction : Le composé peut être réduit pour former d'autres dérivés de stérol.
Substitution : Le this compound peut subir des réactions de substitution pour former divers dérivés fonctionnalisés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs comme le chlorure de tosyle et l'acide p-toluènesulfonique sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être utilisés dans des synthèses chimiques et des recherches ultérieures .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de stérol.
Biologie : Étudié pour son rôle dans la physiologie et le développement des plantes.
Médecine : Enquête sur ses effets potentiels hypocholestérolémiants et sur ses autres bienfaits pour la santé.
Industrie : Utilisé dans la production d'aliments fonctionnels et de compléments alimentaires
Mécanisme d'action
Le this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Chez les plantes, il est impliqué dans la biosynthèse des brassinostéroïdes, qui sont essentiels à la croissance et au développement des plantes . Le composé est converti en brassinolide, une hormone végétale puissante, par une série de réactions enzymatiques . Chez l'homme, le this compound est censé abaisser le cholestérol en inhibant l'absorption du cholestérol alimentaire dans les intestins .
Comparaison Avec Des Composés Similaires
Le campestanol est structurellement similaire à d'autres phytostérols tels que le sitostérol, le stigmastérol et le campestérol. il est unique en son genre par ses activités biologiques spécifiques et ses bienfaits pour la santé . Parmi les composés similaires, citons :
Sitostérol : Un autre phytostérol courant possédant des propriétés hypocholestérolémiantes.
Stigmastérol : Connu pour ses effets anti-inflammatoires et antioxydants.
Campestérol : Le précurseur du this compound, également doté de propriétés hypocholestérolémiantes.
Le this compound se distingue par son rôle spécifique dans la biosynthèse des brassinostéroïdes et par ses bienfaits uniques pour la santé .
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYTXMNEANMLMU-ATEDBJNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040988 | |
| Record name | Campestanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-60-2 | |
| Record name | Campestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Campestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Campestanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAMPESTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J08LF99N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to campestanol after absorption?
A2: Once absorbed, this compound enters the bloodstream and forms a small pool within the body. It doesn't accumulate significantly due to limited absorption and rapid removal from the body. []
Q2: Is this compound metabolized differently from other plant sterols?
A4: Studies in mice indicate that while this compound is taken up in the intestine, it shows minimal absorption compared to its unsaturated counterpart, campesterol, suggesting potential differences in their metabolic handling. []
Q3: How does dietary sitostanol impact this compound absorption?
A5: Dietary sitostanol directly competes with this compound for intestinal absorption, leading to a reduced uptake of this compound. [] This competition highlights the shared absorption pathway between these plant stanols.
Q4: What is the role of this compound in plant BR biosynthesis?
A6: this compound is a crucial intermediate in the brassinosteroid (BR) biosynthetic pathway in plants. [, , ] It is synthesized from campesterol and further converted to other BRs, including castasterone, a bioactive BR in certain plant species like Brachypodium distachyon. []
Q5: Which enzymes are involved in the conversion of campesterol to this compound?
A7: In Arabidopsis, the conversion of campesterol to this compound involves multiple steps. First, campesterol is converted to (24R)-24-methylcholest-4-en-3-one, which is then converted to (24R)-24-methyl-5α-cholestan-3-one by the enzyme DET2 (a steroid 5α-reductase). [, ] This final product is then converted to this compound.
Q6: Are there alternative pathways for BR biosynthesis that bypass this compound?
A8: Yes, recent research suggests the existence of a this compound-independent pathway for BR biosynthesis. [, ] This alternative route utilizes different intermediates and enzymes, highlighting the complexity of BR synthesis regulation in plants.
Q7: What are the main dietary sources of this compound?
A9: this compound is naturally found in various plant-based foods. Notable sources include wheat, rye, vegetable oils (especially hydrogenated), and some cereal products. [, , , ]
Q8: How does the intake of this compound compare to other phytosterols in the human diet?
A11: In a study analyzing Chinese dietary habits, the estimated daily intake of total phytosterols was 322.41 mg, with edible oils and cereals being the primary contributors. [] While the exact contribution of this compound wasn't specified, this data underscores the significance of plant-based foods as sources of these compounds.
Q9: How is this compound typically analyzed and quantified in various matrices?
A12: Several analytical methods have been employed to determine this compound levels in various samples. Common techniques include gas chromatography-mass spectrometry (GC-MS), often coupled with derivatization procedures for improved sensitivity and selectivity. [, , , , , ]
Q10: Are there any recent advancements in analytical techniques for this compound quantification?
A13: Yes, a validated, fast method using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has been developed for quantifying sterols and their related stanols, including this compound, in human fecal samples. [] This method offers improved accuracy and precision, enabling more reliable analysis in complex biological matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




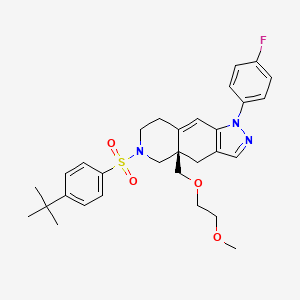
![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)
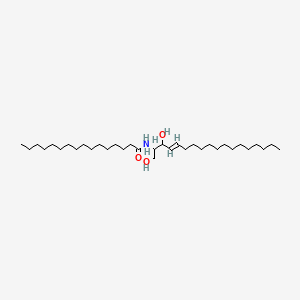

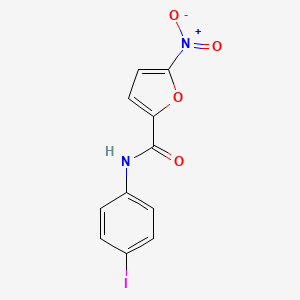
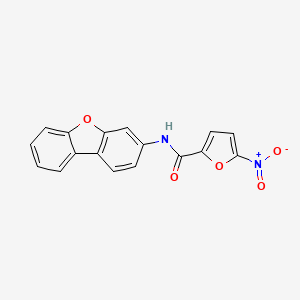


![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)
